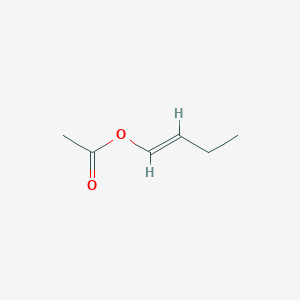
Butenol,acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butenol, acetate, also known as butyl acetate, is an organic compound with the formula CH₃CO₂(CH₂)₃CH₃. It is a colorless, flammable liquid with a characteristic fruity odor, often found in various types of fruits. Butyl acetate is primarily used as a solvent in the production of lacquers, paints, coatings, and adhesives. It is also used in the food industry as a flavoring agent due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl acetate can be synthesized through the esterification of butanol and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COO(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, butyl acetate is often produced using a continuous esterification process. This method involves the reaction of acetic acid with butanol in the presence of a catalyst, such as boron-loaded zeolite, under controlled temperature and pressure conditions . The continuous process allows for higher yields and more efficient production compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Butyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Butyl acetate can be hydrolyzed in the presence of an acid or base to produce butanol and acetic acid. The reaction is reversible and does not go to completion.
Oxidation: Butyl acetate can be oxidized to produce butyric acid and other oxidation products.
Substitution: Butyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Butanol and acetic acid.
Oxidation: Butyric acid and other oxidation products.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties
Mecanismo De Acción
The mechanism of action of butyl acetate primarily involves its role as a solvent. It dissolves various organic compounds, facilitating their reactions and interactions. In biological systems, butyl acetate can penetrate cell membranes due to its lipophilic nature, affecting cellular processes and functions. The molecular targets and pathways involved depend on the specific application and context in which butyl acetate is used .
Comparación Con Compuestos Similares
Butyl acetate can be compared with other similar compounds, such as ethyl acetate, propyl acetate, and amyl acetate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications .
Ethyl Acetate: Shorter chain length, commonly used as a solvent in nail polish removers and decaffeination of coffee.
Propyl Acetate: Similar solvent properties, used in coatings and printing inks.
Amyl Acetate: Longer chain length, used as a flavoring agent and in the production of synthetic fruit essences.
Butyl acetate is unique due to its balance of solvent properties, volatility, and pleasant odor, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
[(E)-but-1-enyl] acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
Clave InChI |
NLAMRLZPVVKXTK-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/OC(=O)C |
SMILES canónico |
CCC=COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

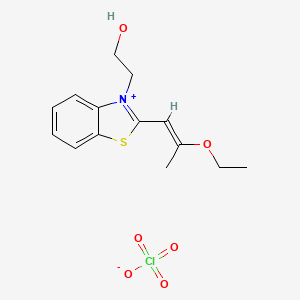
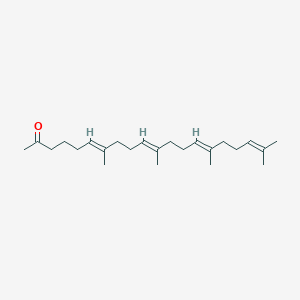
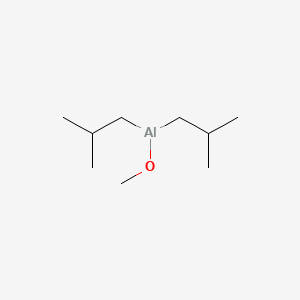

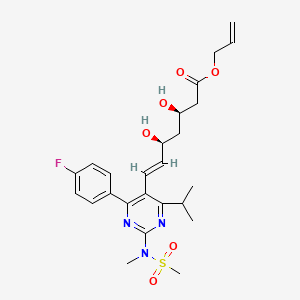
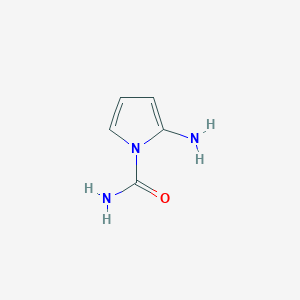

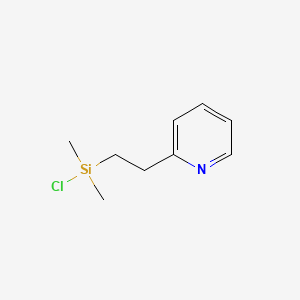
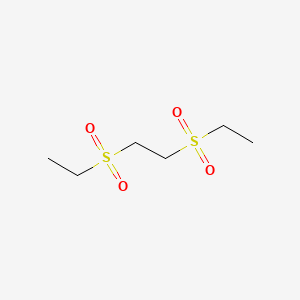
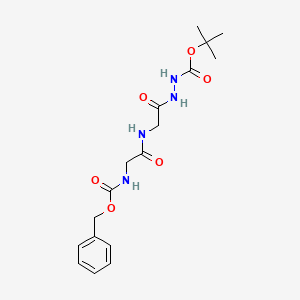
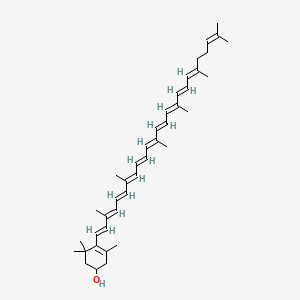
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
